![molecular formula C18H24O3 B3839795 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 19225-63-9](/img/structure/B3839795.png)
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as PMX, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMX is a xanthene derivative that is commonly used as a fluorescent dye in biological and chemical studies.
Mechanism of Action
The mechanism of action of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood, but it is believed to involve the formation of a complex between the dye and the target molecule. The fluorescence of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is dependent on the pH of the environment, and the dye undergoes a structural change upon binding to certain molecules.
Biochemical and Physiological Effects:
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have minimal toxicity and is generally considered to be safe for use in biological systems. However, some studies have suggested that 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione may interfere with certain cellular processes, such as membrane transport and protein synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high sensitivity and specificity for labeling biomolecules. 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its pH sensitivity, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several potential future directions for the use of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One area of interest is the development of new fluorescent dyes based on the structure of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which could have improved properties and applications. Another potential direction is the use of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in the development of new diagnostic and therapeutic agents for various diseases. Additionally, 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione could be used in the study of cellular processes and signaling pathways, as well as in the development of new technologies for imaging and sensing.
Scientific Research Applications
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. One of the most common uses of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is as a fluorescent dye for labeling proteins, nucleic acids, and other biomolecules. 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is also used as a pH indicator and in the detection of metal ions.
properties
IUPAC Name |
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-10-15-11(19)6-17(2,3)8-13(15)21-14-9-18(4,5)7-12(20)16(10)14/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIGLRKCKHBJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)OC3=C1C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314137 | |
Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
CAS RN |
19225-63-9 | |
Record name | NSC280821 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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